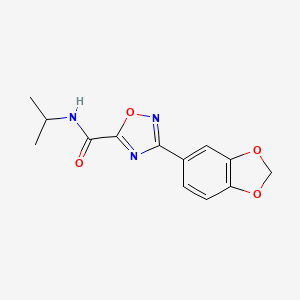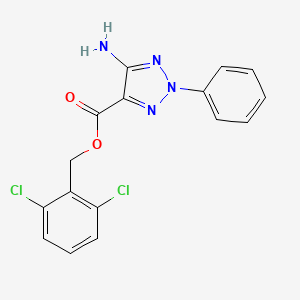![molecular formula C16H22N2O B11071632 2-methyl-5-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol](/img/structure/B11071632.png)
2-methyl-5-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-2-OL is a complex organic compound with a unique structure that includes a pyridine ring and a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-2-OL typically involves multiple steps, including the formation of the pyridine ring and the incorporation of the tetrahydropyridine moiety. Common synthetic routes may involve:
Sonogashira Coupling Reaction: This reaction is used to form the carbon-carbon triple bond in the compound. It involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Hydrogenation: This step is used to reduce the alkyne to an alkene or alkane, depending on the desired final product.
Cyclization: The formation of the tetrahydropyridine ring can be achieved through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-2-OL can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the alkyne or alkene moieties to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alkanes.
Scientific Research Applications
2-METHYL-5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-2-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-METHYL-5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Nicotine: A well-known compound with a similar pyridine ring structure.
Anabasine: Another alkaloid with a structure similar to nicotine.
Cytisine: A plant alkaloid with a similar structure and biological activity.
Uniqueness
2-METHYL-5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-2-OL is unique due to its combination of a pyridine ring and a tetrahydropyridine moiety, which gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H22N2O |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
2-methyl-5-[(2S)-2-pyridin-3-ylpiperidin-1-yl]pent-3-yn-2-ol |
InChI |
InChI=1S/C16H22N2O/c1-16(2,19)9-6-12-18-11-4-3-8-15(18)14-7-5-10-17-13-14/h5,7,10,13,15,19H,3-4,8,11-12H2,1-2H3/t15-/m0/s1 |
InChI Key |
PQTFYRDCILTAGW-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C#CCN1CCCC[C@H]1C2=CN=CC=C2)O |
Canonical SMILES |
CC(C)(C#CCN1CCCCC1C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Benzyloxy)phenyl]-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid](/img/structure/B11071552.png)
![3,4-dimethyl-1-(1-phenylethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11071555.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B11071578.png)
![5-Amino-7-(2-bromophenyl)-4-(4-fluorophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B11071602.png)
![4-(Octylsulfonyl)butyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B11071607.png)
![14-(3,4-Dimethoxyphenyl)-11-methoxy-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11071609.png)
![N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11071610.png)
![(3Z)-1-(morpholin-4-ylmethyl)-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11071614.png)

![N,N'-bis[3-(4-ethylphenoxy)propyl]-4,6-dimethoxybenzene-1,3-disulfonamide](/img/structure/B11071626.png)

![Ethyl 5-({[(3,4-dimethylphenyl)sulfonyl]amino}methyl)furan-2-carboxylate](/img/structure/B11071640.png)
![ethyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate](/img/structure/B11071648.png)
